PI3K|A-IN-18
Description
Properties
Molecular Formula |
C27H32N8O4Se |
|---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[(3S)-3-[[6-(5-cyano-6-methoxypyridin-3-yl)pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-3-methylselanyl-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H32N8O4Se/c1-27(2,3)39-26(37)34-21(14-40-5)25(36)35-9-8-18(13-35)32-23-22-20(30-15-31-23)7-6-19(33-22)17-10-16(11-28)24(38-4)29-12-17/h6-7,10,12,15,18,21H,8-9,13-14H2,1-5H3,(H,34,37)(H,30,31,32)/t18-,21-/m0/s1 |
InChI Key |
UDUZNRZAFFEOQQ-RXVVDRJESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[Se]C)C(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2N=C(C=C3)C4=CC(=C(N=C4)OC)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C[Se]C)C(=O)N1CCC(C1)NC2=NC=NC3=C2N=C(C=C3)C4=CC(=C(N=C4)OC)C#N |
Origin of Product |
United States |
Mechanistic Research of Pi3k|a in 18 Within Deregulated Pi3k Signaling Contexts
Molecular Basis of Aberrant PI3K Pathway Activation in Disease Models
The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of critical cellular activities, and its dysregulation is a common feature in a variety of diseases, most notably cancer. nih.govdovepress.commdpi.com The aberrant activation of this pathway is frequently the result of genetic alterations in its key components. nih.govdovepress.comnih.govspandidos-publications.com
One of the most prevalent genetic alterations is the mutation of the PIK3CA gene, which encodes the p110α catalytic subunit of the Class IA PI3K. nih.govfrontiersin.orgfrontiersin.orgnih.gov These mutations, often found as "hotspots" in the helical and kinase domains, result in a constitutively active enzyme. nih.govfrontiersin.orgnih.gov This leads to the continuous production of the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its precursor, phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby driving downstream signaling cascades. frontiersin.orgbiologists.comfrontiersin.orgamegroups.org Such activating mutations in PIK3CA are found in a significant percentage of various cancers, including a high prevalence in breast cancer. nih.govaacrjournals.orgpharmacytimes.compnas.org
Another common mechanism for the hyperactivation of the PI3K pathway is the loss of function of the tumor suppressor Phosphatase and Tensin Homolog (PTEN). frontiersin.orgashpublications.orgnih.gov PTEN is a phosphatase that counteracts PI3K activity by dephosphorylating PIP3, thus terminating the signal. frontiersin.orgbiologists.comfrontiersin.org Inactivation of PTEN can occur through mutations, deletions, or epigenetic silencing, leading to an accumulation of PIP3 and sustained activation of downstream effectors. frontiersin.orgreactome.org Loss of PTEN function is observed in numerous sporadic cancers and is a hallmark of certain hereditary cancer syndromes. ashpublications.orgnih.govreactome.orgbiologists.com In many cancers, alterations in PIK3CA and PTEN are mutually exclusive, highlighting their critical and distinct roles in driving the pathway. iiarjournals.org
Furthermore, amplification of the genes encoding downstream signaling molecules, such as AKT (also known as Protein Kinase B), can also lead to pathway dysregulation. spandidos-publications.comnih.govpnas.org AKT, a serine/threonine kinase, is a primary effector of PI3K signaling. cellsignal.comsysmex-inostics.com While activating mutations in AKT are less frequent, gene amplification, particularly of the AKT1 and AKT2 isoforms, occurs in several cancer types, including breast, ovarian, and gastric cancers. nih.govpnas.orgnih.gov This amplification results in an overabundance of the AKT protein, amplifying the signals emanating from upstream PI3K activity and contributing to oncogenesis. nih.govpnas.org
Table 1: Common Genetic Aberrations in the PI3K Pathway
| Gene | Alteration Type | Consequence | Associated Cancers (Examples) |
| PIK3CA | Activating Mutations | Constitutive PI3Kα kinase activity | Breast, Colorectal, Endometrial, Ovarian mdpi.comfrontiersin.orgnih.govnih.gov |
| PTEN | Loss-of-Function (deletion, mutation) | Accumulation of PIP3, sustained signaling | Glioblastoma, Prostate, Endometrial, Breast ashpublications.orgnih.govbiologists.comiiarjournals.org |
| AKT1/2 | Gene Amplification | Increased protein levels, amplified signaling | Ovarian, Gastric, Breast, Pancreatic nih.govpnas.orgnih.govplos.org |
The persistent activation of the PI3K pathway in preclinical models profoundly impacts cellular behavior, driving key aspects of tumorigenesis. dovepress.complos.orgoncotarget.com
Sustained Proliferation: A primary outcome of aberrant PI3K signaling is the promotion of uncontrolled cell proliferation. biologists.comfrontiersin.org Activated AKT phosphorylates and inactivates cell cycle inhibitors like p27Kip1, while promoting the activity of proteins that drive the cell cycle forward. pnas.orgcellsignal.com This deregulation of the cell cycle machinery leads to continuous and unchecked cell division. frontiersin.org
Enhanced Survival: The PI3K/AKT pathway is a critical mediator of cell survival by inhibiting apoptosis (programmed cell death). cellsignal.comnih.govnih.gov AKT can directly phosphorylate and inactivate pro-apoptotic proteins, such as BAD, and inhibit the function of pro-apoptotic transcription factors like the FOXO family. biologists.comcellsignal.com This anti-apoptotic signaling allows cancer cells to evade cell death signals, a crucial hallmark of cancer. nih.govnih.gov
Altered Metabolism: Dysregulated PI3K signaling leads to significant metabolic reprogramming. frontiersin.orgamegroups.orgresearchgate.net The pathway stimulates glucose uptake by promoting the translocation of glucose transporters to the cell surface and enhances glycolysis by activating key glycolytic enzymes. frontiersin.orgbiologists.com This metabolic shift, often referred to as the Warburg effect, provides the necessary energy and biosynthetic precursors to support rapid cell growth and proliferation. frontiersin.orgamegroups.org
Increased Migration and Invasion: The PI3K pathway plays a significant role in regulating cell motility. nih.govconsensus.appoup.com It influences the reorganization of the actin cytoskeleton, a process essential for cell movement, through the activation of small GTPases like Rac1. consensus.appnih.gov This enhanced migratory and invasive capacity is crucial for metastasis, the process by which cancer cells spread to distant sites in the body. frontiersin.orgresearchgate.net
Theoretical Rationale for PI3K|A-IN-18 as a Research Tool
The central role of the PI3K pathway in disease has spurred the development of inhibitors as research tools and potential therapeutics. nih.govoncotarget.com These tools are designed to modulate pathway activity, allowing for a detailed investigation of its function.
The PI3K family is composed of several isoforms with distinct roles and expression patterns. nih.govjtgga.org Class I PI3Ks, the most implicated in cancer, include the p110α, p110β, p110δ, and p110γ catalytic subunits. nih.govjtgga.org This diversity has led to two main hypotheses for inhibitor development.
Pan-PI3K Inhibition: This approach utilizes compounds that block the activity of all Class I PI3K isoforms. pnas.org The rationale is that a broad inhibition of the pathway would be effective in tumors where multiple isoforms contribute to the disease or where the specific driving isoform is unknown. biologists.compnas.orgdelveinsight.com
Isoform-Specific Inhibition: This strategy focuses on developing inhibitors that selectively target a single PI3K isoform. pharmacytimes.comnih.govjtgga.org The hypothesis is that by targeting the specific isoform that is genetically activated (e.g., p110α in the context of a PIK3CA mutation), a more precise effect can be achieved, potentially with fewer off-target effects. iiarjournals.orgnih.govjtgga.orgnih.gov A research compound named "this compound" strongly suggests, by its nomenclature, that it is designed to be an inhibitor of the PI3K alpha (α) isoform.
A selective research tool like this compound is invaluable for dissecting the complexities of PI3K signaling. By acutely and specifically inhibiting PI3Kα, researchers can probe its precise contributions to cellular processes. This allows for the investigation of which downstream signaling events are exclusively dependent on PI3Kα activity versus other isoforms.
Furthermore, such a compound is critical for exploring the intricate feedback loops that regulate the PI3K network. oncotarget.com For instance, inhibiting PI3Kα might reveal compensatory activation of other signaling pathways, a phenomenon that is crucial for understanding potential mechanisms of resistance to targeted therapies. cam.ac.uk Therefore, this compound can be conceptualized as a molecular probe to elucidate the specific role of the alpha isoform within the broader landscape of cellular signaling and to understand the dynamic responses of the cell to its inhibition.
Molecular Mechanisms of this compound Action in Research Settings
While specific published data on this compound is limited, its mechanism can be inferred from the known actions of other selective PI3Kα inhibitors. These inhibitors typically function as ATP-competitive agents. nih.govaacrjournals.org
This means the compound would bind to the ATP-binding pocket within the kinase domain of the p110α catalytic subunit. aacrjournals.org This binding action prevents ATP from accessing the site, thereby blocking the catalytic function of the enzyme—the phosphorylation of PIP2 to generate PIP3. amegroups.orgaacrjournals.org
The direct molecular consequence of this inhibition would be a rapid reduction in the cellular levels of PIP3. This, in turn, prevents the recruitment of PH domain-containing proteins like AKT and PDK1 to the cell membrane, leading to a swift decrease in the phosphorylation and activation of AKT. frontiersin.org The subsequent reduction in phosphorylated AKT would lead to decreased phosphorylation of its many downstream targets that control proliferation, survival, and metabolism. frontiersin.orgcellsignal.comfrontiersin.org The utility of this compound as a research tool hinges on its selectivity, meaning it should inhibit PI3Kα with significantly higher potency than other PI3K isoforms (β, δ, γ) and other protein kinases, thus allowing for the specific interrogation of PI3Kα-dependent signaling. aacrjournals.org
Table 2: Inferred Molecular Actions of a PI3Kα-Selective Inhibitor
| Step | Action of Inhibitor | Immediate Downstream Effect |
| 1 | Binds to ATP-pocket of p110α | Blocks phosphorylation of PIP2 |
| 2 | Prevents PIP3 formation | Decreased membrane recruitment of AKT/PDK1 |
| 3 | Reduces AKT phosphorylation | Inactivation of AKT kinase |
| 4 | Decreased phosphorylation of AKT substrates | Inhibition of cell proliferation, survival, etc. |
Enzymatic Inhibition Profile
This compound, also identified as Compound 1, functions as an inhibitor of phosphoinositide 3-kinase (PI3K). medchemexpress.commedchemexpress.cn The primary mechanism of action for many PI3K inhibitors involves competition with adenosine (B11128) triphosphate (ATP) at the kinase's catalytic site. portlandpress.com This competitive inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the activation of the PI3K signaling pathway. springermedizin.denih.gov While the specific binding mode of this compound is not detailed as ATP-competitive or allosteric in the provided information, its inhibitory action on PI3Kα and mTOR suggests it targets the catalytic activity of these enzymes. medchemexpress.commedchemexpress.cn
Isoform Selectivity and Specificity Profiling
The phosphoinositide 3-kinase (PI3K) family is composed of several classes, with Class I being the most implicated in cancer. wikipedia.orgfrontiersin.org Class I PI3Ks are further divided into isoforms: p110α, p110β, p110γ, and p110δ. wikipedia.orgjtgga.org Different isoforms have distinct roles in normal physiology and disease. For instance, PI3Kα (p110α) is central to insulin (B600854) signaling and glucose homeostasis, while PI3Kδ (p110δ) is predominantly involved in immune cell function. jtgga.orgnih.gov
This compound exhibits a specific inhibitory profile. It has been shown to effectively inhibit the PI3Kα isoform with an IC50 value of 41 nM. medchemexpress.commedchemexpress.cn In addition to its action on PI3Kα, this compound also potently inhibits the mammalian target of rapamycin (B549165) (mTOR), a related kinase, with an IC50 of 49 nM. medchemexpress.commedchemexpress.cn This dual inhibition of PI3Kα and mTOR categorizes it as a dual PI3K/mTOR inhibitor. The development of isoform-selective inhibitors is a key strategy in cancer therapy to maximize efficacy while minimizing off-target effects. tandfonline.comfrontiersin.org
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
|---|---|
| PI3Kα | 41 |
| mTOR | 49 |
This table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for this compound against its primary targets.
Downstream Signaling Perturbations
The PI3K/AKT/mTOR pathway is a crucial signaling network that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govamegroups.org Aberrant activation of this pathway is a common feature in many cancers. aacrjournals.orgspandidos-publications.com Inhibition of PI3K by compounds like this compound leads to a cascade of effects on downstream signaling molecules.
Effects on AKT Phosphorylation: A primary and direct consequence of PI3K inhibition is the reduced production of PIP3. springermedizin.de PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as protein kinase B). nih.gov The recruitment of AKT to the membrane is a prerequisite for its activation through phosphorylation at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2). springermedizin.debinasss.sa.cr Therefore, by blocking PI3K activity, this compound is expected to decrease the levels of phosphorylated, and thus active, AKT. theoncologynurse.com
Effects on mTOR Activity: this compound directly inhibits mTOR, which exists in two distinct complexes: mTORC1 and mTORC2. medchemexpress.commedchemexpress.cnnih.gov
mTORC1: This complex is a key regulator of protein synthesis and cell growth. mdpi.com It is activated downstream of AKT, which phosphorylates and inhibits the TSC1/TSC2 complex, a negative regulator of mTORC1. binasss.sa.cr Direct inhibition of mTOR by this compound would suppress the activity of mTORC1, leading to reduced phosphorylation of its downstream targets, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately impeding protein synthesis. nih.govmdpi.com
mTORC2: This complex is responsible for phosphorylating AKT at Serine 473 for its full activation. springermedizin.de The inhibitory effect of this compound on mTOR would also impact mTORC2, further contributing to the reduction of AKT activation.
Effects on FOXO Regulation: The Forkhead box O (FOXO) family of transcription factors are critical downstream effectors of the PI3K/AKT pathway. oncotarget.com In the presence of active AKT, FOXO proteins are phosphorylated, which leads to their exclusion from the nucleus and subsequent degradation. oncotarget.comnih.gov This prevents them from transcribing target genes that are involved in promoting apoptosis and cell cycle arrest. nih.gov By inhibiting the PI3K/AKT pathway, this compound would lead to the dephosphorylation and activation of FOXO proteins. researchgate.net Active FOXO proteins can then translocate to the nucleus and initiate the transcription of genes that suppress tumor growth. aging-us.comfrontiersin.org
Table 2: Mentioned Compounds | Compound Name | | :--- | | this compound | | cpd18 | | Alpelisib (B612111) | | Buparlisib | | Copanlisib | | Dactolisib | | Duvelisib | | GSK2636771 | | Idelalisib (B1684644) | | LY294002 | | Pictilisib | | Pilaralisib | | SAR260301 | | Taselisib | | TGX221 | | TGX286 | | Wortmannin | | XL147 | | AZD8186 |
Structural Biology and Rational Design Principles of Pi3k Inhibitors Relevant to Pi3k|a in 18
Structural Analysis of PI3K-Inhibitor Interactions
High-resolution structural data from various techniques have been instrumental in elucidating the binding modes of inhibitors and the conformational dynamics of PI3K enzymes.
X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) have provided atomic-level insights into how inhibitors interact with PI3K isoforms. nih.govpnas.org These techniques have revealed the three-dimensional structures of the catalytic p110 subunits in complex with various ligands, including ATP and a range of inhibitors. aacrjournals.orgrcsb.orgrcsb.orgnih.gov
The catalytic domain of PI3Ks shares a high degree of similarity with protein kinases, featuring a two-lobed structure with the ATP-binding site located in the cleft between them. aacrjournals.orgmdpi.com Crystal structures of p110γ, the first isoform to be structurally characterized, complexed with early inhibitors like LY294002 and wortmannin, offered initial glimpses into the molecular determinants of ligand binding. aacrjournals.org These structures showed that inhibitors typically occupy the space where the adenine (B156593) moiety of ATP would bind. aacrjournals.org
The advent of cryo-EM has complemented X-ray crystallography, particularly in studying the large, flexible PI3Kα/p85α heterodimer. pnas.org Cryo-EM studies have captured PI3Kα in different conformational states: unbound, inhibitor-bound, and activated by a phosphopeptide. pnas.org For instance, the cryo-EM structure of PI3Kα bound to the isoform-specific inhibitor alpelisib (B612111) (BYL-719) has provided a detailed view of its binding mode. pnas.org Furthermore, cryo-EM has been used to study PI3Kα in complex with novel Y-shaped ligands, revealing a unique binding pocket near the ATP-binding site that could be exploited for designing new classes of inhibitors. nih.govpnas.org These structures highlight the dynamic nature of the enzyme and how ligand binding can induce or stabilize specific conformations. nih.gov
Table 1: Representative PDB Entries for PI3K-Inhibitor Complexes
| PDB ID | PI3K Isoform | Ligand | Method | Resolution (Å) |
|---|---|---|---|---|
| 4JPS | PI3Kα | Alpelisib | X-ray Diffraction | Not specified in search results |
| 5ITD | PI3Kα | PI3K delta inhibitor | X-ray Diffraction | 3.02 |
| 4L23 | p110α | PI103 | X-ray Diffraction | Not specified in search results |
| 8ILV | PI3Kα | Compound 18 | Cryo-EM | 3.19 |
This table is generated based on data from multiple sources. rcsb.orgrcsb.orgrsc.orgnih.govresearchgate.net
The ATP-binding site of PI3K isoforms is the primary target for the majority of inhibitors developed to date. rsc.orgcam.ac.uk This site can be subdivided into several key regions that contribute to inhibitor binding and selectivity. A critical interaction for many ATP-competitive inhibitors is the formation of a hydrogen bond with the backbone amide of a conserved valine residue in the hinge region (Val851 in p110α). cam.ac.ukresearchgate.net This interaction mimics the binding of the adenine ring of ATP and serves as an anchor for the inhibitor. mdpi.com
Beyond the hinge region, inhibitors can extend into other pockets within the ATP-binding site, such as the "affinity pocket" and the "specificity pocket". aacrjournals.orgmdpi.comfrontiersin.org The affinity pocket is a deep hydrophobic pocket that can be accessed by potent inhibitors, contributing significantly to their high-affinity binding. ucsf.edu The specificity pocket, first identified in a PI3Kδ structure, is a hydrophobic region that can be induced by the binding of certain inhibitors. mdpi.com
In addition to orthosteric inhibition at the ATP-binding site, allosteric modulation represents an alternative strategy for inhibiting PI3K activity. frontiersin.orgnih.gov Allosteric inhibitors bind to sites remote from the active site, inducing conformational changes that lead to a loss of catalytic function. acs.orgacs.org This approach offers the potential for greater selectivity, as allosteric sites are generally less conserved across kinase families than the ATP-binding pocket. nih.govacs.org For example, a cryptic, allosteric pocket near the C-terminal tail of p110α has been identified, which is disrupted by the common H1047R mutation. aacrjournals.org The discovery of such sites opens new avenues for the development of mutant-selective inhibitors. acs.orgaacrjournals.org
Achieving isoform selectivity is a major goal in PI3K inhibitor design, as the four Class I isoforms (α, β, γ, and δ) have distinct physiological roles. mdpi.comcapes.gov.br Despite the high homology in their ATP-binding sites, subtle differences in amino acid residues at the periphery of the pocket can be exploited to confer selectivity. nih.govnih.gov
Key regions influencing isoform selectivity include:
The Hinge Region: While the hinge valine is conserved, adjacent residues can differ. For example, the region around Gln859 in PI3Kα is not conserved in other isoforms and provides a key interaction point for α-selective inhibitors like alpelisib. pnas.orgrsc.orgaacrjournals.org
The Specificity Pocket: The shape and composition of the specificity pocket vary between isoforms, allowing for the design of inhibitors that preferentially bind to one isoform over others. mdpi.com
The P-loop: Non-conserved residues in the P-loop can also be targeted to enhance selectivity. rsc.org For instance, a carboxylate group of one inhibitor chemotype makes a key interaction with the non-conserved Arg770 in the P-loop of PI3Kα. cam.ac.uk
Structural studies have shown that isoform-selective inhibitors often induce or stabilize unique conformations of the enzyme, highlighting the importance of protein flexibility in achieving selectivity. mdpi.com The complex interplay of protein dynamics, water networks, and interactions with non-conserved residues all contribute to the selective binding of an inhibitor. mdpi.comcapes.gov.br
Structure-Activity Relationship (SAR) Studies in PI3K Inhibitor Development
SAR studies are a cornerstone of medicinal chemistry, providing a systematic way to understand how chemical modifications to a lead compound affect its biological activity.
The development of potent and specific PI3K inhibitors often begins with a chemical scaffold that binds to the target, which is then systematically modified to optimize its properties. nih.govnih.gov A common starting point has been the arylmorpholine scaffold, present in the early inhibitor LY294002. ucsf.edu The morpholine (B109124) group is a privileged structure in PI3K inhibitor design because its oxygen atom can form the crucial hydrogen bond with the hinge region. aacrjournals.orgfrontiersin.org
Medicinal chemists employ several strategies to enhance potency and specificity:
Targeting Non-conserved Residues: Modifications are designed to introduce functional groups that can interact favorably with non-conserved residues in the target isoform, while potentially clashing with residues in other isoforms. pnas.org
Exploring Hydrophobic Pockets: Extending the inhibitor scaffold to occupy hydrophobic pockets within the binding site can significantly increase potency. ucsf.edu
Modulating Physicochemical Properties: Optimization of properties like solubility and cell permeability is crucial for developing clinically viable drugs. aacrjournals.org
For example, the development of GDC-0941 involved a multiparameter optimization program that focused on improving pharmaceutical properties while maintaining potent inhibition of Class I PI3Ks. aacrjournals.org This involved modifying the initial lead to include an indazole moiety that fits into the affinity pocket and a sulfonylpiperazine group to improve solubility. aacrjournals.org
The chemical scaffold of an inhibitor provides the fundamental framework for its interaction with the target protein. Modifications to this scaffold can have a profound impact on binding affinity and selectivity. mdpi.com
For instance, in a series of pyrimidone-based PI3Kβ inhibitors, substitutions around a phenyl ring that projects into the specificity pocket were found to significantly affect both potency and selectivity for PI3Kβ. mdpi.com Similarly, the development of thienopyrimidine derivatives has been explored, with SAR studies indicating that substitutions at specific positions can modulate activity against different cancer cell lines and PI3K isoforms. mdpi.com
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly used to guide the design of new scaffolds and predict the effects of modifications. termedia.plbohrium.com These approaches can help to rationalize observed SAR and prioritize the synthesis of new compounds with improved properties. For example, studies on triazine-based inhibitors have shown that seemingly minor changes, such as the interconversion of a pyridine (B92270) to a pyrimidine (B1678525) ring and defluorination, can lead to a significant increase in potency due to more favorable electrostatic interactions. acs.org
The exploration of diverse chemical scaffolds, such as pyrazoles, quinolines, and thiazoles, continues to yield novel PI3K inhibitors with unique properties. mdpi.comresearchgate.netresearchgate.net This diversity is essential for developing a broad arsenal (B13267) of chemical tools and potential therapeutics targeting the PI3K pathway.
Table 2: Compound Names Mentioned | Compound Name | |---| | PI3K|A-IN-18 | | LY294002 | | Wortmannin | | Alpelisib (BYL-719) | | PI-103 | | GDC-0941 | | PIK-90 | | PIK-93 | | PI-540 | | PI-620 | | Copanlisib | | ZSTK474 | | AZD6482/KIN193 | | TGX-221 | | NVP-CLR457 | | GDC-0032 | | GDC-0077 (Inavolisib) | | GDC-0326 | | PF-06843195 | | PIK-108 | | RLY-2608 | | Taselisib | | Pictilisib | | YXY-4F | | Idelalisib (B1684644) | | AM-0687 | | AM-1430 |
Computational Approaches in PI3K Inhibitor Research
The development of potent and selective PI3K inhibitors is heavily reliant on computational methods that accelerate the discovery process and refine the molecular design. acs.orgcaymanchem.com These approaches, broadly categorized under computer-aided drug design (CADD), allow researchers to model, predict, and analyze the interactions between potential drug candidates and their protein targets at an atomic level. acs.org This is particularly crucial for the PI3K family, where high homology among isoforms necessitates a nuanced approach to achieve selectivity. acs.org Computational strategies are instrumental in exploring structure-activity relationships (SAR), identifying novel chemical scaffolds, and optimizing lead compounds to enhance their efficacy and pharmacokinetic properties. caymanchem.comnih.gov
Molecular Docking and Dynamics Simulations for Binding Prediction
Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques for predicting how a ligand, such as a PI3K inhibitor, will bind to its target protein. nih.govgoogle.com These methods provide critical insights into the binding affinity, orientation, and stability of the ligand-protein complex, which are essential for rational drug design. caymanchem.comgoogle.com
Molecular Docking predicts the preferred orientation of a molecule when bound to another to form a stable complex. nih.govoncotarget.com For PI3K inhibitors, docking studies are used to screen large libraries of compounds and to understand how different chemical moieties interact with specific residues within the ATP-binding pocket of the PI3K catalytic subunit. nih.govacs.org The process involves generating multiple possible conformations (poses) of the ligand within the binding site and scoring them based on factors like intermolecular forces and geometric complementarity. google.com For instance, docking studies on various PI3K inhibitors have consistently shown the importance of a hydrogen bond interaction with the hinge region residue, Valine 851 (in p110α), which mimics the interaction of the natural substrate, ATP. medchemexpress.commedchemexpress.com
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein interaction over time, offering a more realistic representation than the static picture provided by docking. caymanchem.comacs.org By simulating the motions of atoms and molecules, MD can assess the stability of a docked pose, reveal the role of solvent molecules, and predict the binding free energy of the complex. nih.govacs.org Studies on PI3Kα have used MD simulations to understand how oncogenic mutations affect inhibitor binding and to reveal the mechanisms of isoform-specific inhibition. acs.org For example, simulations can show how the flexibility of certain loops within the binding site can accommodate different inhibitor chemotypes, a key factor in designing isoform-selective drugs. acs.org
The compound this compound, also known as PI3-Kinase α inhibitor 2, belongs to the 2-aryl-4-morpholinothieno[3,2-d]pyrimidine class of inhibitors. caymanchem.comoncotarget.com This class of compounds is known to target the ATP-binding site of PI3K. medchemexpress.com While specific docking and MD simulation studies for this compound are not detailed in publicly available literature, the rational design of this series would have relied on the principles elucidated by these computational methods. The morpholine group, a common hinge-binder in PI3K inhibitors, and the thienopyrimidine scaffold were likely selected and optimized based on computational models of the PI3K active site. medchemexpress.commedchemexpress.com
Table 1: Representative Docking Scores for PI3K Inhibitors This table presents examples of docking scores for various PI3K inhibitors against the PI3Kα isoform, as reported in computational studies. Higher negative scores typically indicate stronger predicted binding affinity.
| Compound | Docking Score (kcal/mol) | Reference Study |
| Alpelisib | -9.697 | |
| Taselisib | -10.471 | |
| Dactolisib | -7.2 | acs.org |
| Pictilisib | -8.2 | acs.org |
| Copanlisib | -3.941 | |
| Compound 6943 | -11.973 | |
| Compound 34100 | -11.649 |
In Silico Screening for Novel PI3K Ligands
In silico screening, or virtual screening, is a computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach significantly reduces the time and cost associated with high-throughput screening (HTS) in the laboratory by prioritizing a smaller, more promising set of compounds for experimental testing. Virtual screening can be broadly divided into two categories: structure-based and ligand-based methods.
Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of the target protein. nih.gov Using molecular docking, large compound databases, such as the ChemDiv library, are screened against the PI3K binding site to identify potential hits. nih.gov For example, a study successfully identified two lead molecules with superior predicted stability and interactions compared to the known inhibitor Alpelisib by screening a library of over 16,000 compounds against PI3Kα. nih.gov
Ligand-Based Virtual Screening (LBVS) is employed when the 3D structure of the target is unknown or when there is a set of known active ligands. This method uses the chemical structures of known inhibitors to build a model, such as a pharmacophore, that defines the essential features required for bioactivity. This model is then used to search for new compounds with similar features. A study to discover new PI3Kα inhibitors from natural products successfully used a multi-ligand pharmacophore model to screen a library and identify four promising hits that showed better theoretical affinity than Alpelisib.
The discovery of the 2-arylthieno[3,2-d]pyrimidine scaffold, to which this compound belongs, was a result of extensive structure-activity relationship (SAR) studies on known PI3K inhibitors. oncotarget.commedchemexpress.com While the initial discovery may have stemmed from traditional screening, the optimization of this and similar scaffolds is now frequently guided by in silico screening and modeling to explore diverse chemical space and predict the activity of novel derivatives. medchemexpress.com For instance, the evolution of this scaffold to achieve selectivity for mTOR over PI3K was a clear example of rational design informed by the structural understanding of both kinases. oncotarget.com
Table 2: Research Findings on this compound This table summarizes the known inhibitory activity of this compound.
| Target | IC50 Value | Note | Reference |
| PI3Kα | 41 nM | Dual inhibitor activity | |
| mTOR | 49 nM | Dual inhibitor activity | |
| PI3Kα | 2 nM | Reported by a different vendor | caymanchem.com |
| PI3Kβ | 16 nM | Isoform selectivity data | caymanchem.com |
| PI3Kγ | 660 nM | Isoform selectivity data | caymanchem.com |
Experimental Methodologies for Pi3k|a in 18 Research and Pathway Analysis
In Vitro Research Techniques
In vitro studies are fundamental to characterizing the biochemical and cellular effects of PI3K inhibitors. These techniques allow for a controlled assessment of a compound's direct interaction with its target and its subsequent impact on cellular processes.
Biochemical assays are designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms. These assays are crucial for determining the potency and selectivity of an inhibitor.
The Adapta™ Universal Kinase Assay is a fluorescence-based immunoassay that detects the generation of ADP, a product of kinase activity. The assay relies on a competitive binding reaction between an anti-ADP antibody conjugated to Europium and an ADP tracer labeled with Alexa Fluor® 647. A decrease in the TR-FRET signal indicates ADP production and thus kinase activity. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
The LanthaScreen™ Eu Kinase Binding Assay is another time-resolved fluorescence resonance energy transfer (TR-FRET) assay, but it measures the binding of the inhibitor to the kinase. It utilizes a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer. When the tracer is bound to the kinase, a high TR-FRET signal is produced. Competitive inhibitors will displace the tracer, leading to a decrease in the FRET signal. This assay is valuable for confirming that an inhibitor interacts directly with the ATP-binding site of the kinase.
General Findings from Biochemical Assays for PI3K Inhibitors:
| Assay Type | Parameter Measured | Typical Output | Significance |
| Adapta™ | Enzyme Activity (ADP production) | IC50 value | Determines inhibitor potency |
| LanthaScreen™ | Inhibitor Binding Affinity | Ki or IC50 value | Confirms direct target engagement |
Cell-based assays are essential for understanding how an inhibitor affects cellular functions that are dependent on the PI3K pathway.
The PI3K/AKT pathway plays a critical role in cell proliferation and survival. Assays like the Cell Counting Kit-8 (CCK-8) are used to measure the impact of PI3K inhibitors on these processes. The CCK-8 assay is a colorimetric assay that utilizes a highly water-soluble tetrazolium salt. In the presence of viable, metabolically active cells, this salt is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells. By treating cancer cell lines with varying concentrations of a PI3K inhibitor, researchers can determine its effect on cell proliferation and calculate the concentration that inhibits cell growth by 50% (GI50).
Hypothetical Data Table for a PI3K Inhibitor in a CCK-8 Assay:
| Cell Line | Inhibitor Concentration (µM) | % Cell Viability (relative to control) |
| Cancer Cell Line A | 0.1 | 85% |
| Cancer Cell Line A | 1 | 52% |
| Cancer Cell Line A | 10 | 15% |
| Cancer Cell Line B | 0.1 | 92% |
| Cancer Cell Line B | 1 | 68% |
| Cancer Cell Line B | 10 | 35% |
The PI3K pathway promotes cell survival by inhibiting apoptosis and regulates cell cycle progression. Flow cytometry is a powerful technique to analyze these cellular events.
For apoptosis analysis , cells can be stained with Annexin V and a viability dye like propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
For cell cycle analysis , cells are fixed, and their DNA is stained with a fluorescent dye such as PI. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI3K inhibitors can cause cell cycle arrest, often at the G1 phase.
The PI3K pathway is also implicated in cell motility. Cell migration can be assessed using a wound-healing or scratch assay, where a gap is created in a confluent monolayer of cells, and the rate at which the cells close the gap is measured over time. Cell invasion is often measured using a Boyden chamber assay, where cells are seeded in the top chamber of a transwell insert that is coated with a basement membrane matrix (e.g., Matrigel). The ability of cells to degrade the matrix and migrate to the lower chamber in response to a chemoattractant is then quantified. PI3K inhibitors are expected to reduce both cell migration and invasion.
To confirm that a PI3K inhibitor is acting on its intended target within the cell, the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway is analyzed.
Western Blotting is a widely used technique to detect specific proteins in a sample. Antibodies specific to the phosphorylated forms of proteins such as AKT (at Ser473 and Thr308), S6 ribosomal protein, and PRAS40 can be used to probe cell lysates treated with a PI3K inhibitor. A potent and specific PI3K inhibitor would be expected to decrease the phosphorylation of these downstream effectors.
Phosphoproteomics is a large-scale, unbiased approach to study changes in protein phosphorylation across the entire proteome in response to a drug treatment. This mass spectrometry-based technique can identify novel signaling pathways affected by the inhibitor and potential mechanisms of drug resistance.
Cell-Based Functional Assays
Gene Expression Profiling and Bioinformatics Analysis (e.g., GSEA, TCGA datasets)
To understand the global transcriptional consequences of PI3Kα inhibition by a compound like PI3K|A-IN-18, researchers employ comprehensive gene expression profiling, typically using RNA-sequencing (RNA-seq). This technique quantifies the expression levels of thousands of genes in cancer cells before and after treatment, revealing which genes are significantly upregulated or downregulated. An analysis of differentially expressed genes can identify those whose expression is reversed by PI3Kα inhibition, confirming the on-target effect of the compound aacrjournals.org.
Bioinformatic tools are then used to interpret these vast datasets. A primary method is Gene Set Enrichment Analysis (GSEA) , a computational technique that determines whether a predefined set of genes shows statistically significant, concordant differences between two biological states (e.g., treated vs. untreated cells) nih.govmdpi.com. Instead of focusing on individual genes, GSEA identifies entire pathways or biological processes that are altered. For a PI3Kα inhibitor, GSEA would be expected to show significant enrichment of gene sets related to the PI3K/Akt/mTOR signaling pathway, confirming that the inhibitor is modulating its intended target pathway mdpi.comnih.gov.
Furthermore, researchers leverage large-scale public cancer genomics databases like The Cancer Genome Atlas (TCGA) . By analyzing TCGA datasets, which contain molecular and clinical data from thousands of patient tumors, investigators can correlate the expression of genes within the PI3K pathway with clinical outcomes, such as survival researchgate.nete-century.us. This analysis helps to validate the clinical relevance of targeting the PI3K pathway and can identify patient populations most likely to benefit from a selective inhibitor. For instance, TCGA data has been used to link PI3K pathway activation to specific cancer subtypes and prognoses nih.govnih.govresearchgate.nete-century.us.
Table 1: Illustrative GSEA Results for a PI3Kα Inhibitor
| Gene Set Name | Enrichment Score (ES) | Normalized ES (NES) | FDR q-val | Description |
| HALLMARK_PI3K_AKT_MTOR_SIGNALING | -0.68 | -2.15 | <0.001 | Genes defining the PI3K/Akt/mTOR pathway are downregulated with treatment. |
| KEGG_CELL_CYCLE | -0.52 | -1.89 | 0.005 | Genes involved in cell cycle progression are downregulated. |
| HALLMARK_GLYCOLYSIS | -0.45 | -1.72 | 0.012 | Genes involved in glycolysis are downregulated. |
| HALLMARK_APOPTOSIS | 0.39 | 1.55 | 0.045 | Genes promoting apoptosis are upregulated with treatment. |
Metabolic Activity Assays (e.g., FDG uptake in cell lines)
The PI3K/Akt/mTOR pathway is a central regulator of cellular metabolism, particularly glucose uptake and glycolysis researchgate.net. Therefore, assessing the metabolic impact of a PI3Kα inhibitor is crucial. A standard method for this is the [18F]fluoro-2-deoxy-D-glucose ([18F]FDG) uptake assay . [18F]FDG is a radiolabeled glucose analog that is taken up by cells through glucose transporters (GLUTs) and phosphorylated by hexokinase, trapping it inside the cell. The amount of accumulated [18F]FDG serves as a direct proxy for the rate of glucose uptake nih.govnih.gov.
In the context of PI3Kα inhibitor research, these assays are performed on cancer cell lines in vitro or using Positron Emission Tomography (PET) imaging in in vivo models nih.govnih.govnih.gov. Activation of the PI3K pathway is known to increase the expression of GLUT1 and stimulate hexokinase activity, leading to higher FDG uptake in cancer cells researchgate.net. Treatment with an effective PI3Kα inhibitor like this compound would be expected to decrease PI3K signaling, thereby reducing glucose uptake and resulting in a measurable decrease in FDG accumulation nih.govnih.gov. This method not only confirms a pharmacodynamic effect of the drug on the pathway but also provides a non-invasive biomarker that can be translated to clinical studies using [18F]FDG-PET scans to monitor treatment response nih.gov. However, the relationship is complex, as some studies note that early changes in FDG uptake may not always correlate directly with long-term tumor regression due to feedback mechanisms nih.govnih.gov.
Chemoproteomic Selectivity Profiling (e.g., Kinobeads Technology)
A critical attribute of any targeted inhibitor is its selectivity. For a kinase inhibitor, it is essential to determine its binding affinity for the intended target (e.g., PI3Kα) versus hundreds of other kinases in the human "kinome." Off-target binding can lead to unexpected side effects or polypharmacology. Chemoproteomic selectivity profiling is a powerful, unbiased method to assess this.
One prominent technology is the Kinobeads platform nih.govresearchgate.nettum.denih.gov. This approach utilizes a set of broad-spectrum, immobilized kinase inhibitors on sepharose beads to capture a large portion of the kinome from a cell lysate nih.govresearchgate.netnih.gov. The methodology works as a competition assay:
A cell lysate, containing native kinases in their physiological state and conformation, is prepared.
The lysate is incubated with varying concentrations of the inhibitor being tested (e.g., this compound).
The mixture is then passed over the Kinobeads matrix. The inhibitor competes with the immobilized ligands on the beads for binding to the kinases.
Kinases that are strongly bound by the free inhibitor in the lysate will not be captured by the beads.
The proteins captured by the beads are eluted and identified and quantified using mass spectrometry.
By comparing the amount of each kinase captured with and without the test inhibitor, a dose-response curve can be generated for hundreds of kinases simultaneously, allowing for the determination of the compound's selectivity profile across the kinome tum.denih.gov. This technique is superior to assays using recombinant enzymes because it evaluates interactions with native proteins in a complex biological milieu nih.govresearchgate.net.
In Vivo Research Models (Non-Human)
To evaluate the therapeutic potential of this compound in a living organism, researchers use various non-human models that recapitulate aspects of human cancer.
Xenograft Models Using Human Cell Lines in Immunocompromised Mice
The most common initial in vivo model is the cell line-derived xenograft. In this model, human cancer cell lines with known genetic backgrounds (e.g., containing a PIK3CA mutation) are injected subcutaneously into immunocompromised mice (such as SCID or nude mice) researchgate.net. The absence of a functional immune system allows the human tumor cells to grow without being rejected.
Once tumors reach a palpable size, the mice are treated with the investigational compound. The primary endpoint is typically the measurement of tumor volume over time compared to a vehicle-treated control group researchgate.net. A significant reduction in tumor growth or tumor regression indicates in vivo efficacy of the compound mdpi.com. These models are essential for assessing a drug's basic antitumor activity and for studying pharmacodynamic markers by collecting tumor tissue post-treatment.
Patient-Derived Xenograft (PDX) Models for Studying In Vivo Efficacy
While useful, cell line-derived xenografts have limitations, as cell lines can acquire new mutations over time in culture. Patient-Derived Xenograft (PDX) models offer a more clinically relevant alternative nih.govnih.govcrownbio.com. In the PDX model, fresh tumor tissue surgically removed from a cancer patient is directly implanted into an immunocompromised mouse nih.govaacrjournals.orginnosignbio.com.
PDX models are known to better retain the key characteristics of the original patient's tumor, including its genetic heterogeneity, histology, and gene expression profile nih.gov. This high fidelity makes them powerful tools for predicting clinical outcomes and studying drug response and resistance nih.govcrownbio.com. A panel of PDX models with different genetic backgrounds (e.g., various PIK3CA mutations or PTEN loss) can be used to test the efficacy of a PI3Kα inhibitor like this compound, helping to identify the specific molecular contexts in which the drug is most effective nih.govnih.govinnosignbio.com.
Genetically Engineered Mouse Models (GEMMs) for Pathway Dissection
Genetically Engineered Mouse Models (GEMMs) are sophisticated models where specific genetic alterations are introduced into the mouse genome to initiate cancer that closely mimics the human disease process nih.govaacrjournals.orgspringermedizin.de. For studying the PI3K pathway, GEMMs may be engineered to have a conditional activating mutation in the mouse Pik3ca gene (e.g., the common H1047R mutation) or a deletion of a tumor suppressor like Pten in a specific tissue, such as the mammary gland nih.govaacrjournals.orgaacrjournals.org.
These models are invaluable for dissecting the precise role of the PI3K pathway in tumor initiation, progression, and metastasis nih.govspringermedizin.de. Unlike xenograft models, GEMMs have a fully intact immune system (unless otherwise modified), allowing for the study of interactions between the tumor and its microenvironment. They are crucial for understanding the biological consequences of PI3K pathway activation and for preclinical evaluation of inhibitors in a system that more accurately reflects the complexities of cancer development in a patient nih.govspringermedizin.deaacrjournals.org.
Table 2: Comparison of In Vivo Research Models for PI3K Inhibitor Studies
| Model Type | Description | Key Advantages | Limitations |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted into immunocompromised mice. | High reproducibility; cost-effective; well-characterized genetics. | Lack of tumor heterogeneity; poor reflection of patient tumors; no immune system. |
| Patient-Derived Xenograft (PDX) | Fresh patient tumor tissue is implanted directly into immunocompromised mice. nih.gov | Preserves original tumor histology and heterogeneity; higher predictive value for clinical response. nih.gov | More costly and time-consuming; no intact immune system. nih.gov |
| Genetically Engineered Mouse Model (GEMM) | Mice are genetically modified to develop tumors spontaneously due to specific mutations (e.g., in Pik3ca). nih.govaacrjournals.org | Mimics human cancer development; intact immune system; ideal for pathway dissection. nih.govspringermedizin.de | High cost; long latency for tumor development; species differences. springermedizin.de |
Based on a comprehensive search of available scientific literature, there is no specific public information available for a chemical compound designated as "this compound." The search results provide extensive data on the broader class of PI3Kα (Phosphoinositide 3-kinase alpha) inhibitors, their applications in animal models for studying disease, and the use of non-invasive imaging techniques in this research. However, no documents or studies specifically reference a compound with the exact name "this compound."
Therefore, it is not possible to generate an article that focuses solely on "this compound" as per the provided instructions and strict content inclusions. The requested detailed research findings, applications in animal models, and use of molecular imaging techniques are contingent on the existence of published research for this specific molecule, which could not be located.
It is possible that "this compound" may be an internal research code, a compound that has not yet been described in publicly accessible literature, or a misnomer. Without specific data on this compound, any attempt to create the requested article would necessitate using information from other, related PI3Kα inhibitors, which would violate the explicit instruction to focus solely on "this compound."
Research on Mechanisms of Intrinsic and Acquired Resistance to Pi3k Inhibition
Adaptive Signaling Responses and Feedback Loop Activation (e.g., MAPK pathway crosstalk, RTK reactivation)
A primary mechanism of resistance to PI3K inhibition involves the activation of adaptive signaling responses and the engagement of negative feedback loops. mdpi.commdpi.com When the PI3K pathway is blocked, cancer cells can activate alternative signaling routes to maintain their growth and survival.
Crosstalk with the MAPK Pathway: There is significant crosstalk between the PI3K/AKT/mTOR and the Mitogen-Activated Protein Kinase (MAPK) pathways. scientificarchives.comportlandpress.com Inhibition of one pathway can lead to the compensatory upregulation of the other, resulting in therapeutic resistance. scientificarchives.comembopress.org For instance, in some cancers, resistance to PI3K inhibitors is associated with the activation of the Ras-MEK-ERK pathway, a key component of MAPK signaling. oatext.com This suggests that in certain contexts, cancer cells become co-dependent on both pathways for survival. oatext.com
Receptor Tyrosine Kinase (RTK) Reactivation: Pharmacological inhibition of the PI3K pathway can trigger feedback mechanisms that lead to the reactivation of multiple receptor tyrosine kinases (RTKs), such as EGFR, HER2, HER3, and IGF-1R. mdpi.comaacrjournals.orgoncotarget.com This reactivation is often mediated by the transcription factor FOXO, which becomes active when its suppression by AKT is relieved due to PI3K inhibition. aacrjournals.orgaacrjournals.org Activated FOXO can then drive the transcription of RTKs, leading to renewed signaling input into the PI3K pathway and other pro-survival pathways like MAPK. aacrjournals.orgscientificarchives.comaacrjournals.org This feedback activation of RTKs can limit the sustained inhibition of the PI3K pathway and reduce the effectiveness of therapeutic agents. oncotarget.comaacrjournals.org For example, in HER2-positive cells treated with a PI3K inhibitor, HER3 is often the main RTK that is reactivated. oncotarget.com
Interactive Table: Key Molecules in Adaptive Signaling Resistance to PI3K Inhibition
| Molecule/Pathway | Role in Resistance | Implication for Therapy |
|---|---|---|
| MAPK Pathway | Compensatory activation upon PI3K inhibition, promoting cell proliferation and growth. oatext.com | Dual inhibition of PI3K and MEK may be a synergistic therapeutic strategy. oatext.com |
| RTKs (e.g., EGFR, HER3, IGF-1R) | Reactivated via feedback loops (often FOXO-mediated) following PI3K inhibition, restoring signaling input. aacrjournals.orgmdpi.comaacrjournals.org | Combination therapies targeting both PI3K and the reactivated RTKs are necessary to overcome resistance. oncotarget.comfree.fr |
| FOXO Transcription Factors | Activated upon PI3K/AKT inhibition, leading to the transcription of RTKs and other pro-survival genes. aacrjournals.orgaacrjournals.org | Targeting FOXO or its downstream effectors could be a strategy to prevent adaptive resistance. |
Compensatory Pathway Activation and Alterations in Downstream Components (e.g., glucocorticoid receptor induction, PTEN loss, AKT activation)
Cancer cells can also develop resistance to PI3K inhibitors by activating compensatory pathways or through genetic and epigenetic alterations in downstream signaling components.
Glucocorticoid Receptor (GR) Induction: The glucocorticoid receptor has complex interactions with signaling pathways, including the PI3K/AKT pathway. oup.com In some contexts, activation of the PI3K pathway can influence GR function and contribute to glucocorticoid resistance. nih.govnih.gov Conversely, there is evidence suggesting that activated GR can suppress NF-κB signaling, which may have implications for cell survival in certain cancer models. aacrjournals.org While the direct role of GR induction as a primary resistance mechanism to PI3K inhibitors is still being fully elucidated, the crosstalk between these signaling axes is an area of active investigation.
PTEN Loss: The tumor suppressor PTEN is a critical negative regulator of the PI3K pathway; it dephosphorylates PIP3 to PIP2, thereby antagonizing PI3K activity. nih.govmdpi.com Loss or inactivation of PTEN leads to hyperactivation of the PI3K pathway. nih.gov PTEN loss is a well-established mechanism of resistance to PI3Kα-specific inhibitors. nih.govnih.gov Tumors that have lost PTEN often become dependent on the p110β isoform of PI3K for signaling, rendering them resistant to inhibitors that specifically target the p110α isoform. nih.govnih.gov Studies have shown that acquired, bi-allelic loss of PTEN can occur in patients at the time of progression on PI3Kα inhibitor therapy. nih.govaacrjournals.orgaacrjournals.org
AKT Activation: AKT is a central downstream effector of the PI3K pathway. ijbs.com Hyperactivation of AKT, either through mutations in AKT itself (e.g., E17K mutation) or through the loss of negative regulators like PTEN, can drive resistance to PI3K inhibitors. mdpi.com Even with PI3K activity blocked, constitutive activation of AKT can maintain downstream signaling required for cell survival and proliferation. ijbs.com Furthermore, PI3K-independent mechanisms of AKT activation have also been suggested, adding another layer of complexity to resistance. ijbs.com
Interactive Table: Compensatory Mechanisms and Downstream Alterations in PI3K Inhibitor Resistance
| Alteration | Mechanism of Resistance | Therapeutic Implication |
|---|---|---|
| PTEN Loss | Leads to hyperactivation of the PI3K pathway, often switching dependency to the PI3Kβ isoform and conferring resistance to PI3Kα-specific inhibitors. nih.govnih.gov | Pan-PI3K inhibitors or dual PI3Kα/β inhibitors may be more effective in PTEN-null tumors. nih.gov |
| AKT Activation | Constitutive activation (e.g., via mutation) can bypass the need for upstream PI3K signaling. mdpi.com | Direct AKT inhibitors may be required to overcome this form of resistance. mdpi.com |
| Glucocorticoid Receptor (GR) Crosstalk | Complex interplay with PI3K/AKT signaling; potential to modulate inflammatory and survival pathways. nih.govnih.govaacrjournals.org | Further research is needed to determine the therapeutic relevance of targeting GR in the context of PI3K inhibitor resistance. |
Investigation of Cellular Plasticity and Phenotypic Switching in Response to PI3K Inhibitors
Cellular plasticity, the ability of cancer cells to change their phenotype, is increasingly recognized as a significant mechanism of drug resistance. technologynetworks.comnih.gov This can involve processes like the epithelial-to-mesenchymal transition (EMT), where cells adopt a more invasive and migratory state, or other forms of phenotype switching. nih.govaacrjournals.org
In response to the pressure of targeted therapies like PI3K inhibitors, cancer cells can undergo phenotypic changes to evade the drug's effects. aacrjournals.org For example, a switch from a proliferative to a more invasive phenotype can reduce a cell's dependency on the signaling pathway targeted by the drug. aacrjournals.org This phenotype switching can be a reversible process, allowing cells to adapt to the therapeutic environment and potentially revert to a proliferative state once the drug pressure is removed. nih.gov This dynamic nature of cellular states contributes to tumor heterogeneity and the emergence of drug-tolerant "persister" cells. nih.govbiorxiv.org The investigation into how PI3K inhibitors specifically induce or select for these plastic cell states is an ongoing area of research. nih.gov
Preclinical Strategies to Overcome Resistance (e.g., rational combination therapies with inhibitors of other signaling pathways)
Given the multifaceted nature of resistance to PI3K inhibitors, a key preclinical strategy to overcome this challenge is the use of rational combination therapies. springermedizin.de The goal is to simultaneously block the primary oncogenic pathway and the escape routes used by resistant cells. springermedizin.de
Several combination strategies have shown promise in preclinical models:
Dual PI3K and MAPK Pathway Inhibition: Combining PI3K inhibitors with MEK inhibitors has demonstrated synergistic effects in various cancer models, particularly those where MAPK pathway activation is a known resistance mechanism. oatext.com
Targeting Feedback Loops: Since RTK reactivation is a common feedback mechanism, combining PI3K inhibitors with inhibitors of the reactivated RTKs (e.g., HER2 or EGFR inhibitors) can prevent this escape route and lead to more durable responses. oncotarget.comfree.fr
Combination with Other Targeted Agents: Preclinical studies have explored combining PI3K inhibitors with a range of other targeted therapies, including CDK4/6 inhibitors, PARP inhibitors, and BET inhibitors, to tackle resistance from multiple angles. aacrjournals.orgaacrjournals.org For example, BET inhibitors can suppress the transcription of RTKs that are upregulated as a feedback response to PI3K inhibition. aacrjournals.org
Hormone Therapy Combinations: In hormone receptor-positive breast cancer, combining PI3K inhibitors with endocrine therapies has proven to be an effective strategy, as the two pathways can have significant crosstalk. frontiersin.org The combination of the PI3Kα inhibitor alpelisib (B612111) with fulvestrant (B1683766) is a clinically approved example of this approach. aacrjournals.org
Developing and utilizing more clinically relevant preclinical models, such as patient-derived xenografts and organoids, is essential for testing these combination strategies and improving their predictive value for clinical trials. springermedizin.de
Interactive Table: Preclinical Combination Strategies to Overcome PI3K Inhibitor Resistance
| Combination Strategy | Rationale | Supporting Evidence |
|---|---|---|
| PI3K Inhibitor + MEK Inhibitor | To overcome resistance driven by compensatory MAPK pathway activation. oatext.com | Synergistic reduction in cell viability observed in HNSCC cell lines. oatext.com |
| PI3K Inhibitor + RTK Inhibitor (e.g., HER2i) | To block feedback reactivation of RTKs. oncotarget.comfree.fr | Combination of a PI3K inhibitor with lapatinib (B449) or trastuzumab showed enhanced tumor growth inhibition in xenograft models. oncotarget.com |
| PI3K Inhibitor + BET Inhibitor | To prevent transcriptional upregulation of RTKs and other resistance factors. aacrjournals.org | Combination prevented feedback reactivation of the PI3K pathway and suppressed RTK expression. aacrjournals.org |
| PI3K Inhibitor + Endocrine Therapy | To target crosstalk between the PI3K and estrogen receptor signaling pathways in HR+ breast cancer. aacrjournals.orgfrontiersin.org | Synergistic antitumor activity observed in ER+/PIK3CA-mutated breast cancer models. frontiersin.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
